molecular formula C8H5ClN2O2 B6341839 3-Chloro-1H-indazole-6-carboxylic acid CAS No. 1086391-21-0

3-Chloro-1H-indazole-6-carboxylic acid

Cat. No.: B6341839
CAS No.: 1086391-21-0
M. Wt: 196.59 g/mol
InChI Key: JVAKHZOIUAECGG-UHFFFAOYSA-N
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Description

3-Chloro-1H-indazole-6-carboxylic acid: is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The compound has a molecular formula of C8H5ClN2O2 and a molecular weight of 196.59 g/mol . It is characterized by the presence of a chlorine atom at the 3-position and a carboxylic acid group at the 6-position of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1H-indazole-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloroaniline with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the indazole ring. The final step involves hydrolysis to obtain the carboxylic acid .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1H-indazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted indazoles.

    Oxidation Products: Indazole oxides.

    Reduction Products: Indazole amines.

Scientific Research Applications

Chemistry: 3-Chloro-1H-indazole-6-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .

Biology and Medicine: The compound has shown potential in the development of drugs targeting various diseases, including cancer and infectious diseases. Its derivatives are being studied for their anti-inflammatory, antiviral, and anticancer properties .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals .

Comparison with Similar Compounds

  • 1H-Indazole-3-carboxylic acid
  • 5-Chloro-1H-indazole-3-carboxylic acid
  • 6-Bromo-1H-indazole-3-carboxylic acid

Comparison: 3-Chloro-1H-indazole-6-carboxylic acid is unique due to the specific positioning of the chlorine atom and the carboxylic acid group, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted drug design .

Properties

IUPAC Name

3-chloro-2H-indazole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-7-5-2-1-4(8(12)13)3-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVAKHZOIUAECGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672250
Record name 3-Chloro-2H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086391-21-0
Record name 3-Chloro-2H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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